molecular formula C25H32ClNO8 B6594564 Ethylnarceine hydrochloride CAS No. 12246-80-9

Ethylnarceine hydrochloride

Cat. No.: B6594564
CAS No.: 12246-80-9
M. Wt: 510.0 g/mol
InChI Key: SXGYMZFWDNUKTQ-UHFFFAOYSA-N
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Description

Ethylnarceine Hydrochloride is a chemical reagent for research and development purposes. As a specialist supplier, we provide this compound to qualified researchers for Research Use Only (RUO) ; it is strictly not for diagnostic, therapeutic, or personal use. Researchers interested in this compound should conduct a thorough literature review to understand its potential applications, mechanism of action, and specific research value. The safety data sheet (SDS) and handling protocols should be consulted prior to use. For detailed specifications, purity data, and licensing information, please contact our technical support team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8.ClH/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20;/h8-9,12H,7,10-11,13-14H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGYMZFWDNUKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924179
Record name Ethyl 6-({6-[2-(dimethylamino)ethyl]-4-methoxy-2H-1,3-benzodioxol-5-yl}acetyl)-2,3-dimethoxybenzoate--hydrogen chloride (1/1)
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Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12246-80-9
Record name Benzoic acid, 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxy-, ethyl ester, hydrochloride (1:1)
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Record name Ethylnarceine hydrochloride
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Record name Ethyl 6-({6-[2-(dimethylamino)ethyl]-4-methoxy-2H-1,3-benzodioxol-5-yl}acetyl)-2,3-dimethoxybenzoate--hydrogen chloride (1/1)
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Record name Ethylnarceine hydrochloride
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Record name ETHYLNARCEINE HYDROCHLORIDE
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Advanced Synthetic Methodologies and Chemical Derivatization of Ethylnarceine Hydrochloride

Established Chemical Synthesis Routes for Ethylnarceine Hydrochloride and Related Narceine (B1202650) Derivatives

The synthesis of this compound originates from its parent compound, narceine, which is an alkaloid found in the opium poppy (Papaver somniferum). wikipedia.org The established route to ethylnarceine involves the ethylation of the phenolic hydroxyl group of narceine. This reaction is a classic example of Williamson ether synthesis, where the phenoxide ion of narceine acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. The resulting ethylnarceine is a tertiary amine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid. This acid-base reaction protonates the basic nitrogen atom of the dimethylamino group, increasing the water solubility of the compound. chemicalbook.com

The synthesis of related narceine derivatives often involves modifications at the functional groups of the narceine scaffold. For instance, derivatization can be achieved through reactions involving the carboxylic acid, the ketone, or the tertiary amine functionalities, leading to a diverse range of compounds for further investigation. uni-graz.at

Innovation in Synthetic Chemistry Towards this compound Production

Innovations in the synthesis of this compound and other alkaloids are geared towards improving efficiency, yield, and sustainability. Modern synthetic methods that could be applied to the production of this compound include the use of more advanced alkylating agents and catalyst systems. For example, the use of phase-transfer catalysis could facilitate the ethylation of narceine, particularly if the solubility of the reactants in a single solvent system is limited. This technique enhances the reaction rate by transporting the anionic nucleophile (phenoxide) from an aqueous phase to an organic phase containing the ethylating agent.

Furthermore, continuous-flow synthesis offers a promising alternative to traditional batch processing. researchgate.net A continuous-flow setup for the synthesis of this compound could involve the in-situ formation of the narceine phenoxide followed by its immediate reaction with an ethylating agent in a heated, pressurized microreactor. This approach can lead to higher yields, improved safety by minimizing the accumulation of reactive intermediates, and easier scalability. researchgate.net

Regioselective and Stereoselective Synthesis Approaches for this compound

The structure of narceine contains multiple reactive sites, making regioselectivity a key consideration in its derivatization. For the synthesis of ethylnarceine, the target is the specific ethylation of the phenolic hydroxyl group. The higher acidity of the phenolic proton compared to other protons in the molecule allows for its selective deprotonation under controlled basic conditions, thus directing the ethylation to the desired position.

Stereoselectivity is also a critical aspect of alkaloid synthesis, as the biological activity of a compound is often dependent on its stereochemistry. nih.govnih.gov Narceine itself is a chiral molecule, and its stereocenters are typically retained during the synthesis of ethylnarceine. However, should a synthetic route involve the creation or modification of stereocenters, stereoselective methods would be essential. For instance, if a total synthesis of an ethylnarceine analogue were to be undertaken, asymmetric synthesis techniques such as the use of chiral catalysts or auxiliaries would be employed to control the stereochemical outcome of the reactions. dcu.ie

Synthesis of this compound Analogues and Research Pro-drugs

The synthesis of analogues of this compound can provide valuable structure-activity relationship (SAR) data. nih.govresearchgate.net Analogues can be created by introducing different alkyl or aryl groups in place of the ethyl group on the phenolic oxygen, or by modifying other parts of the molecule such as the dimethylamino group or the aromatic rings. These modifications can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn can affect its biological activity. mdpi.com

Prodrug design is another important strategy in medicinal chemistry, often employed to improve the pharmacokinetic properties of a drug candidate. nih.govnih.gov For ethylnarceine, a prodrug could be designed to enhance its absorption or to achieve targeted delivery. One potential prodrug approach for a tertiary amine like ethylnarceine is the formation of an N-phosphonooxymethyl derivative. nih.gov This strategy can increase water solubility and may be designed to be cleaved in vivo by enzymes to release the active parent drug. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including alkaloids, to minimize environmental impact. rsc.orgmdpi.com In the context of this compound synthesis, several green chemistry strategies can be implemented. The use of supercritical fluids, such as supercritical carbon dioxide, as a reaction medium is an environmentally benign alternative to volatile organic solvents. rsc.org Supercritical fluids can offer advantages in terms of ease of product separation and reduced waste generation. rsc.org

Purification and Academic Characterization Techniques for Synthetic this compound Batches

The purification of synthetic this compound is typically achieved through techniques such as recrystallization or chromatography. Recrystallization from a suitable solvent system can yield highly pure crystalline material. For more challenging purifications, chromatographic methods like column chromatography or high-performance liquid chromatography (HPLC) are employed. nih.gov

The characterization of a synthesized batch of this compound is crucial to confirm its identity and purity. A combination of spectroscopic and analytical techniques is used for this purpose.

Technique Purpose Expected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy (B1213986) groups, the aromatic protons, and the dimethylamino group. The ¹³C NMR spectrum would confirm the presence of all carbon atoms in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.High-resolution mass spectrometry (HRMS) would provide the exact mass of the ethylnarceine cation, confirming its elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.The FTIR spectrum would show absorption bands corresponding to the C-O-C ether linkage of the ethyl group, the aromatic rings, the ketone, and the carboxylic acid functionalities.
Elemental Analysis To determine the percentage composition of elements (C, H, N, O, Cl) in the compound.The results should be in close agreement with the calculated values for the molecular formula of this compound.
X-ray Crystallography To determine the three-dimensional structure of the molecule in its crystalline state, including its stereochemistry.This technique can provide definitive proof of the compound's structure and conformation. nih.gov

The data obtained from these techniques collectively provide a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and structural integrity for any subsequent research or application. nih.gov

Molecular and Cellular Pharmacodynamics of Ethylnarceine Hydrochloride in Pre Clinical Systems

Receptor Binding Kinetics and Efficacy Profiling of Ethylnarceine Hydrochloride at Opioid Receptors

Direct studies on the receptor binding kinetics and efficacy of this compound at opioid receptors are not extensively documented in publicly available literature. However, based on the pharmacology of structurally related opioid compounds, a potential affinity for classical opioid receptors such as the mu (µ), delta (δ), and kappa (κ) receptors can be postulated. Opioids typically bind to these G-protein coupled receptors to exert their effects. nih.gov

The binding affinity and efficacy of a ligand at these receptors are crucial determinants of its pharmacological profile. For instance, naloxone, a non-selective opioid antagonist, exhibits high affinity for the µ-opioid receptor, followed by the δ- and κ-opioid receptors. wikipedia.orgnih.gov In contrast, agonists like morphine and fentanyl bind to and activate these receptors. nih.gov The nature of the substituent at the nitrogen atom in morphinan-based structures can significantly influence binding affinity and efficacy.

Without direct experimental data, the binding profile of this compound remains speculative. It would be necessary to conduct radioligand binding assays and functional assays to determine its Ki (inhibition constant) values and its efficacy (agonist, partial agonist, or antagonist activity) at each opioid receptor subtype.

Table 1: Illustrative Opioid Receptor Binding Affinities of Selected Opioids (for context)

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Naloxoneµ-opioid~3.9
δ-opioid~95
κ-opioid~16
BremazocineOpioid (general)2.58
DeltorphinOpioid (general)84,000

Note: This table provides context from related opioid pharmacology and does not represent data for this compound. nih.gov

Investigation of Non-Opioid Receptor Interactions and Their Pharmacological Implications

The structural characteristics of this compound, particularly its isoquinoline (B145761) backbone, might allow for interactions with other, non-opioid targets. However, without specific screening studies, any potential interactions with receptors such as those for acetylcholine, dopamine, or serotonin (B10506) are purely hypothetical. Comprehensive receptor profiling would be required to identify any significant non-opioid receptor interactions of this compound.

Intracellular Signal Transduction Pathways Modulated by this compound Activation

Should this compound act as an agonist at classical G-protein coupled opioid receptors, it would likely modulate intracellular signal transduction pathways in a manner characteristic of this receptor family. Activation of µ, δ, and κ opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). researchgate.net

Furthermore, opioid receptor activation is known to modulate ion channel activity through G-protein signaling. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. researchgate.net The specific downstream effects would depend on the G-protein subtype to which the receptor is coupled.

Enzymatic Modulation and Substrate Interactions of this compound

The potential for this compound to modulate enzymatic activity or serve as an enzyme substrate is an area that would require specific investigation. The metabolism of many opioids involves cytochrome P450 (CYP) enzymes in the liver. For example, noscapine (B1679977), a related benzylisoquinoline alkaloid, is known to be metabolized by these pathways. wikipedia.org It is plausible that this compound could also be a substrate for one or more CYP isozymes.

Additionally, some alkaloids have been shown to inhibit certain enzymes. For instance, some derivatives of the marine alkaloid fascaplysin (B45494) have been studied for their effects on cellular metabolism. nih.gov Whether this compound possesses any direct inhibitory or inductive effects on key enzymes remains to be determined through in vitro enzymatic assays.

Ion Channel Regulation and Membrane Potential Effects of this compound

As mentioned in the context of signal transduction, a primary mechanism of opioid action involves the regulation of ion channels. nih.gov Agonistic activity at opioid receptors typically leads to the opening of potassium channels and the closing of calcium channels, which collectively hyperpolarize the cell membrane and reduce neuronal excitability. researchgate.netnih.gov

Direct effects of this compound on ion channels, independent of opioid receptor activation, are also a theoretical possibility. However, without experimental evidence from techniques such as patch-clamp electrophysiology on isolated neurons or cell lines, any such effects remain speculative.

Neurotransmitter System Modulation and Release Dynamics in Isolated Tissues and Cell Lines

The modulation of neurotransmitter release is a key consequence of opioid receptor activation in the central and peripheral nervous systems. By inhibiting calcium influx into presynaptic terminals, opioid agonists can reduce the release of a variety of neurotransmitters, including acetylcholine, substance P, and glutamate. nih.govnih.gov

Studies on the effects of this compound in isolated tissues, such as the guinea pig ileum or mouse vas deferens, which are classic models for assessing opioid activity, would be necessary to determine its specific effects on neurotransmitter release.

Structure-Activity Relationship (SAR) Elucidation for this compound and Its Derivatives

The structure-activity relationship (SAR) for narceine (B1202650) derivatives is not as extensively studied as that for the morphinan (B1239233) class of opioids. However, general principles from related alkaloid derivatives can provide some insights. In many classes of bioactive compounds, small modifications to the chemical structure can lead to significant changes in pharmacological activity.

For instance, in a series of narciclasine (B1677919) derivatives, another class of Amaryllidaceae alkaloids, chemical modifications at various positions on the backbone led to compounds with variable stability and activity. researchgate.net Similarly, for piperine (B192125) derivatives, the aromatic ring, conjugated dienone system, and the piperidine (B6355638) ring are all considered important for its bioactivities. researchgate.net

In the case of narceine, key structural features include the tertiary amine, the methoxy (B1213986) groups, the benzodioxole moiety, and the carboxylic acid. researchgate.net The ethylation at the nitrogen atom to form this compound would be expected to alter its physicochemical properties, such as lipophilicity and basicity, which in turn could affect its absorption, distribution, metabolism, and receptor interaction profile compared to the parent compound, narceine. Further synthesis and evaluation of a series of narceine derivatives would be required to establish a clear SAR.

Comparative Pharmacodynamic Analysis with Cognate Opioid Alkaloids and Synthetic Opioids

The pharmacodynamic properties of this compound are best understood in the context of other opioid compounds, including naturally occurring alkaloids like morphine and codeine, and synthetic opioids such as fentanyl and oxycodone. This comparative analysis highlights the nuances in receptor affinity, efficacy, and downstream cellular effects that differentiate these analgesics.

Opioid activity is primarily mediated through three main G-protein coupled receptors: mu (µ), delta (δ), and kappa (κ). nih.gov The interaction of an opioid with these receptors initiates a cascade of intracellular events, leading to the modulation of neuronal activity and the ultimate analgesic and other physiological effects. nih.govdrugbank.com

Cognate Opioid Alkaloids: Morphine and Codeine

Morphine, the prototypical opioid agonist, exhibits a high affinity for the µ-opioid receptor, which is the primary mediator of its analgesic effects. nih.govnih.gov It acts as a full agonist, meaning it fully activates the receptor upon binding. Codeine, in contrast, is a weak µ-opioid receptor agonist. youtube.com A significant portion of codeine's analgesic effect is dependent on its metabolism to morphine by the cytochrome P450 enzyme CYP2D6. ontosight.ainih.gov Individuals with genetic variations in this enzyme can experience different levels of analgesia from codeine. nih.gov

Ethylmorphine, a close structural analog of ethylnarceine, is also metabolized to morphine and acts as an agonist at opioid receptors. nih.govdrugbank.com This suggests that this compound likely shares this metabolic pathway and mechanism of action. One study reported a binding affinity (Ki) of 345.0 nM for ethylmorphine at opioid receptors (mu/kappa/delta), classifying it as an agonist. ncats.io

Synthetic Opioids: Fentanyl and Oxycodone

Synthetic opioids like fentanyl and oxycodone were developed to provide potent analgesia. Fentanyl is a highly potent µ-opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine. nih.gov Its high lipophilicity allows for rapid entry into the central nervous system, contributing to its fast onset of action.

Oxycodone is another potent semi-synthetic opioid that acts as a full agonist at the µ-opioid receptor. Similar to other opioids, its binding to the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and modulation of ion channel activity.

The following interactive table provides a comparative overview of the receptor binding affinities for these selected opioids.

CompoundMu (µ) Receptor Affinity (Ki, nM)Delta (δ) Receptor Affinity (Ki, nM)Kappa (κ) Receptor Affinity (Ki, nM)
Ethylmorphine 345.0345.0345.0
Morphine ~1-10ModerateLow
Codeine WeakVery LowVery Low
Fentanyl High (Sub-nanomolar to low nanomolar)ModerateLow
Oxycodone High (Low nanomolar)ModerateLow
Note: Data for this compound is not available; data for the closely related compound Ethylmorphine is presented. The binding affinities for other opioids are approximate values from various preclinical studies and can vary based on the experimental conditions.

Pre Clinical Pharmacokinetic and Metabolic Profiling of Ethylnarceine Hydrochloride

Absorption and Distribution Dynamics in In Vitro Systems and Non-Human Biological Matrices

The initial phases of drug action, absorption and distribution, are critical determinants of a compound's efficacy and safety profile. For Ethylnarceine hydrochloride (referred to as ET-26 hydrochloride in preclinical studies), investigations in non-human biological matrices have provided foundational insights into its behavior following administration.

Studies in rats have been instrumental in characterizing the distribution of this compound. Following administration, the compound exhibits wide distribution throughout the body. Notably, the highest concentrations of the drug are found in adipose tissue and the liver. nih.gov This suggests a significant degree of lipophilicity, allowing the compound to readily cross cell membranes and accumulate in fatty tissues. The concentration in the liver is also indicative of its role as a primary site of metabolism. nih.gov

To further understand its absorption properties at a cellular level, in vitro models are employed. While specific in vitro absorption data for this compound is not extensively published, the principles of drug absorption across biological membranes are well-established. For compounds with similar properties, in vitro systems like Caco-2 cell monolayers are often used to predict oral absorption and the potential for efflux by transporters such as P-glycoprotein. The high tissue distribution observed in vivo for this compound suggests it likely has good membrane permeability.

Table 1: Tissue Distribution of ET-26 Hydrochloride in Rats

TissueMean Concentration (ng/mL or ng/g)
Fat15067 ± 801
Liver13647 ± 1126

Data derived from preclinical studies on ET-26 hydrochloride. nih.gov

Elucidation of Metabolic Pathways and Identification of this compound Metabolites

The biotransformation of this compound is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. In vitro studies using hepatocytes from various species, including humans, monkeys, dogs, rats, and mice, have been crucial in identifying the metabolic pathways and the resultant metabolites. nih.gov

The primary metabolic transformations of this compound include:

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Dehydrogenation: The removal of hydrogen atoms.

Demethylation: The removal of a methyl group.

Glucuronic Acid Conjugation: A phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, increasing its water solubility and facilitating its excretion. nih.gov

These reactions lead to the formation of several metabolites. While the specific structures of all metabolites are part of ongoing research, the identification of these pathways provides a clear picture of how the body processes this compound. The conversion to more polar, water-soluble compounds is a key step in preparing the drug for elimination from the body. nih.gov

For the related compound, ethylmorphine, N-demethylation to norethylmorphine (B1237711) and O-deethylation to morphine are key metabolic routes. nih.gov Ethylmorphine-6-glucuronide is a major metabolite of ethylmorphine. drugbank.com

Cytochrome P450 and Other Enzyme-Mediated Biotransformation of this compound

The cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases, plays a central role in the metabolism of a vast array of drugs, including opioids and related compounds. nih.govdrugbank.com For this compound, the involvement of CYP enzymes is critical for its biotransformation.

Studies on the analogous compound, ethylmorphine, have demonstrated the specific roles of CYP2D6 and CYP3A4. nih.gov CYP2D6 is primarily responsible for the O-deethylation of ethylmorphine to morphine, a reaction that can be inhibited by quinidine. nih.gov In contrast, the N-demethylation of ethylmorphine to norethylmorphine is catalyzed by CYP3A4. nih.gov Given the structural similarities, it is highly probable that these same CYP isozymes are involved in the metabolism of this compound.

The involvement of these enzymes highlights the potential for genetic polymorphisms to influence the metabolic rate of this compound, which could lead to inter-individual variability in drug response. Furthermore, other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), are involved in the phase II conjugation reactions, specifically glucuronidation, which is a significant pathway for this compound. nih.govdrugbank.com

Table 2: Key Enzymes in the Biotransformation of Structurally Related Opioids

EnzymeMetabolic Reaction
CYP2D6O-deethylation
CYP3A4N-demethylation
UGTsGlucuronidation

Elimination Kinetics and Excretion Routes in In Vitro and Animal Models

The elimination of this compound from the body is characterized by its pharmacokinetic parameters, which describe the time course of its concentration in the body. In beagle dogs, pharmacokinetic studies have shown that the elimination of ET-26 hydrochloride follows a linear relationship with the dosage. nih.gov

The elimination half-life (t1/2) of ET-26 hydrochloride was found to be consistent across different dose groups, ranging from approximately 74.8 to 81.4 minutes. nih.gov This relatively short half-life suggests that the drug is cleared from the body at a moderate rate.

The primary route of excretion for this compound and its metabolites is through the kidneys into the urine. nih.gov In rats, between 4.47% and 11.94% of the administered dose was recovered in the urine. nih.gov This indicates that renal clearance is a significant, though not the sole, mechanism of elimination. Biliary excretion into the feces is another potential route for the elimination of drugs and their metabolites. nih.gov

Metabolic Stability and Reaction Phenotyping of this compound

Potential for Pre-clinical Drug-Drug Interactions via Metabolic Pathways

The involvement of the cytochrome P450 system in the metabolism of this compound raises the potential for drug-drug interactions (DDIs). nih.gov Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes could alter its pharmacokinetic profile.

For instance, co-administration with a potent inhibitor of CYP2D6 or CYP3A4 could lead to decreased metabolism of this compound, resulting in higher plasma concentrations and a prolonged half-life. nih.gov Conversely, co-administration with a strong inducer of these enzymes could accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. nih.gov

In isolated rat hepatocytes, ethanol (B145695) has been shown to inhibit the metabolism of ethylmorphine at multiple steps, including both N-demethylation and O-deethylation, as well as subsequent glucuronidation. nih.gov This suggests that substances like ethanol could have a significant impact on the metabolism of this compound. Understanding these potential interactions is critical for predicting the drug's behavior when administered as part of a multi-drug regimen.

Advanced Analytical Techniques for Ethylnarceine Hydrochloride Research

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)

Chromatographic techniques are fundamental for separating ethylnarceine hydrochloride from complex mixtures, a critical step for accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, offering robust and reproducible separation. A typical RP-HPLC method for the simultaneous determination of related compounds like ethylmorphine hydrochloride involves a C18 column as the stationary phase. nih.govijpsr.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.govijpsr.comresearchgate.net Detection is frequently achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov The method's parameters, such as mobile phase composition, flow rate, and pH, are optimized to achieve efficient separation with good peak symmetry and resolution. ijpsr.comresearchgate.net For instance, a method for the simultaneous analysis of dicyclomine (B1218976) and ethylmorphine utilized a mobile phase of water (pH 5.4) and acetonitrile (40:60 v/v) with UV detection at 215 nm, achieving retention times of less than 5 minutes for both compounds. ijpsr.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability before GC analysis. However, GC is highly effective for determining residual solvents or volatile impurities that may be present in the bulk drug substance. derpharmachemica.com Headspace GC, coupled with a flame ionization detector (FID), is a standard method for identifying and quantifying residual alkyl chlorides (e.g., methyl chloride, ethyl chloride) in hydrochloride drug salts. derpharmachemica.com The method involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. derpharmachemica.com

ParameterTypical HPLC Conditions for Ethylmorphine HCl Analysis
Column C18 (e.g., 250 x 4.6 mm, 5 µm) ijpsr.com
Mobile Phase Water (pH adjusted) : Acetonitrile/Methanol nih.govijpsr.com
Flow Rate 1.0 - 1.5 mL/min ijpsr.com
Detection UV Spectrophotometry (e.g., 210 nm, 215 nm) nih.govijpsr.com
Temperature Ambient researchgate.net

Mass Spectrometry (MS) Applications: LC-MS/MS, GC-MS for Quantitative and Qualitative Analysis

Mass spectrometry is an indispensable tool for both the qualitative identification and quantitative measurement of this compound, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices. nih.govnih.gov In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, minimizing interference from matrix components. nih.gov Such methods are crucial for pharmacokinetic studies and bioanalytical applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the definitive identification of volatile analytes and can be applied to this compound, often after derivatization. The compound is first separated by GC, and then the eluted peaks are introduced into the mass spectrometer, which acts as a highly specific detector. mdpi.com The resulting mass spectrum, a fingerprint of the molecule, allows for unambiguous identification by comparison with spectral libraries. uzh.ch GC-MS is also used to identify impurities and decomposition products. uzh.ch For complex samples, GC-tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and sensitivity, similar to LC-MS/MS. nih.govmdpi.com

TechniqueApplication for Ethylnarceine HClIonization ModeMonitored Transitions (Hypothetical)
LC-MS/MS Quantitative analysis in biological fluids nih.govESI PositivePrecursor Ion (M+H)⁺ → Product Ion 1, Product Ion 2
GC-MS Qualitative identification, impurity profiling uzh.chElectron Ionization (EI)Full scan for library matching or SIM for target ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules. For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its chemical structure. nih.gov The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum provide detailed information about the molecular framework. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals, confirming the connectivity of atoms within the molecule. nih.gov NMR is also a powerful tool for assessing the purity of a sample. The presence of signals from impurities can be readily detected. Furthermore, quantitative NMR (qNMR) can be used to determine the potency of the reference material without the need for a specific standard of the same compound, by comparing the integral of an analyte peak to that of an internal standard of known concentration. nih.gov

NucleusType of Information ProvidedApplication for Ethylnarceine HCl
¹H NMR Proton environment, connectivity (via coupling) nih.govStructural verification, identification of functional groups
¹³C NMR Carbon skeleton uzh.chConfirmation of carbon framework
2D NMR Atom-to-atom connectivity nih.govUnambiguous structural elucidation
qNMR Quantitative analysis nih.govPurity and potency assessment of reference standards

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Quantification

Spectroscopic methods like IR and UV-Vis are rapid and valuable tools for the identification and quantification of this compound.

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. unodc.org The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as O-H, C-H, C=O, and C-O-C stretching vibrations. researchgate.net These spectra are used for the identification of the compound by comparing the obtained spectrum with that of a known reference standard. uzh.chnihs.go.jp Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid samples with minimal preparation. uzh.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy is based on the absorption of UV or visible light by molecules containing chromophores. mu-varna.bg this compound, containing aromatic rings, will absorb UV light at specific wavelengths (λmax). nihs.go.jp A UV-Vis spectrum, a plot of absorbance versus wavelength, can be used for identification by comparing it to a reference spectrum. nihs.go.jp This technique is also widely used for quantitative analysis, as the absorbance at λmax is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. researchgate.net It is a simple, cost-effective, and robust method often used in quality control and dissolution testing. mu-varna.bg

TechniquePrincipleInformation Obtained for Ethylnarceine HCl
IR Spectroscopy Absorption of IR radiation causing molecular vibrations unodc.orgIdentification of functional groups, confirmation of identity researchgate.netnihs.go.jp
UV-Vis Spectroscopy Absorption of UV-Vis light by chromophores mu-varna.bgWavelength of maximum absorbance (λmax) for identification and quantification nihs.go.jp

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer a sensitive and often portable means of detecting and quantifying electroactive compounds. Since this compound possesses functional groups that can be oxidized or reduced, electrochemical techniques like voltammetry can be applied to its analysis. google.com

These methods measure the current response of a solution to an applied potential at an electrode surface. google.com For a compound like this compound, which is related to morphine, the phenolic hydroxyl group (if present after metabolism or degradation) or the tertiary amine could be electrochemically active. nih.gov The development of electrochemical sensors, often using modified electrodes (e.g., with carbon nanotubes or nanomaterials), can significantly enhance the sensitivity and selectivity of detection. nih.govnih.gov These sensors could be developed for rapid testing in various samples, potentially enabling point-of-care applications. nih.govwipo.int The technique provides information on the redox properties of the molecule and can be used for quantitative analysis by relating peak current to concentration.

Development and Validation of Robust Bioanalytical Methods for Pre-clinical Sample Analysis

The analysis of this compound in pre-clinical samples, such as plasma, urine, or tissue homogenates, requires the development and validation of robust bioanalytical methods. nih.gov These methods are essential for evaluating the pharmacokinetics of the compound. LC-MS/MS is the most common platform for this purpose due to its high sensitivity and specificity. nih.govnih.gov

The validation process is rigorous and follows guidelines from regulatory agencies. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: Establishing a concentration range where the analytical response is directly proportional to the analyte concentration. nih.gov

Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between measurements. nih.gov

Recovery: The efficiency of the analyte extraction process from the biological matrix. nih.gov

Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

A well-validated method ensures that the data generated from pre-clinical studies are reliable and can be used to make informed decisions. nih.gov

Hyphenated Analytical Techniques in this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for comprehensive chemical profiling. For this compound, techniques like LC-MS/MS and GC-MS are paramount. nih.govuzh.ch

LC-DAD (Diode Array Detector): HPLC coupled with a DAD allows for the acquisition of UV-Vis spectra for each peak in a chromatogram. This provides information on peak purity and can aid in the tentative identification of unknown impurities or metabolites.

LC-MS/MS and GC-MS/MS: As discussed previously, these are the most powerful hyphenated techniques for both targeted quantitative analysis and non-targeted qualitative profiling. nih.govmdpi.com They enable the identification and quantification of the parent compound, its metabolites, and any potential degradation products in complex matrices. nih.govuzh.ch

LC-NMR: While less common, the coupling of LC with NMR spectroscopy allows for the direct structural elucidation of compounds separated from a mixture. This is particularly useful for identifying unknown metabolites or impurities without the need for isolation. nih.gov

These hyphenated techniques provide a wealth of information from a single analysis, making them indispensable in modern pharmaceutical research and development.

Investigative Pre Clinical Models and Research Applications of Ethylnarceine Hydrochloride

Application of In Vitro Cell-Based Assays for Mechanistic Investigations

In vitro cell-based assays are fundamental tools for elucidating the molecular mechanisms of action of pharmacological compounds. These assays utilize cultured cells, which can be immortalized cell lines or primary cells, to study a compound's effects on specific cellular processes. For a compound like ethylnarceine hydrochloride, such assays would be critical in determining its interaction with cellular targets, such as receptors or enzymes, and its downstream effects on cell signaling, proliferation, and viability.

Commonly used cell lines in pharmacological research include Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and various cancer cell lines like HeLa and MCF-7. wikipedia.org These cells can be genetically modified to express specific receptors or proteins of interest, allowing for precise characterization of drug-target interactions. For instance, to investigate if this compound acts on specific opioid receptors, HEK293 cells could be engineered to express these receptors. nih.gov Researchers could then measure changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions, upon application of the compound. nih.gov

Table 1: Examples of In Vitro Cell-Based Assays in Pharmacological Research

Assay TypePurposeExample Application for a Novel Compound
Receptor Binding AssayTo determine the affinity and selectivity of a compound for specific receptors.Measuring the displacement of a radiolabeled ligand from opioid receptors in cell membranes by this compound.
Second Messenger AssayTo measure the functional consequence of receptor activation or inhibition.Quantifying changes in cAMP levels in cells expressing a target receptor after treatment with this compound.
Cytotoxicity AssayTo assess the toxic effects of a compound on cells.Determining the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a specific cell line.
Cell Proliferation AssayTo evaluate the effect of a compound on cell growth.Monitoring the growth of cancer cells over time in the presence of varying concentrations of this compound.

Animal Models for Pharmacological Characterization and Efficacy Studies (Excluding Human Clinical Endpoints)

Animal models are indispensable for characterizing the pharmacological profile and assessing the in vivo efficacy of a new chemical entity before it can be considered for human trials. These models allow for the study of a compound's effects in a complex, living system, providing insights into its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).

For a compound like this compound, which is suggested to have analgesic potential, various animal models of pain would be relevant. ontosight.ai These can include models of acute pain (e.g., tail-flick test, hot plate test), inflammatory pain (e.g., carrageenan- or complete Freund's adjuvant-induced paw edema), and neuropathic pain (e.g., chronic constriction injury of the sciatic nerve). nih.gov In these models, researchers would assess the ability of this compound to reduce pain-related behaviors.

While specific efficacy studies on this compound in animal models are not detailed in the available literature, studies on the parent compound, noscapine (B1679977), have utilized rat models to investigate its anti-inflammatory effects. wikipedia.org Furthermore, preclinical safety pharmacology studies on other novel anesthetic agents have been conducted in rats and beagle dogs to evaluate their effects on the cardiovascular, respiratory, and central nervous systems. frontiersin.orgnih.gov

Table 2: Examples of Animal Models in Pain Research

Pain ModelType of PainTypical Outcome Measure
Hot Plate TestAcute NociceptiveLatency to lick hind paw or jump.
Tail-Flick TestAcute NociceptiveLatency to move tail from a heat source.
Carrageenan-induced Paw EdemaInflammatoryReduction in paw swelling and hypersensitivity to mechanical or thermal stimuli.
Chronic Constriction Injury (CCI)NeuropathicAlleviation of mechanical allodynia (pain from a non-painful stimulus).

This compound as a Pharmacological Probe for Receptor Subtype Characterization

Pharmacological probes are compounds with high affinity and selectivity for a specific receptor or receptor subtype. They are used to investigate the physiological and pathological roles of these receptors. For this compound to be used as a pharmacological probe, its binding profile at various receptors would first need to be thoroughly characterized.

If studies were to reveal that this compound has high selectivity for a particular opioid receptor subtype, for example, it could then be used to explore the functions of that subtype in different biological systems. This could involve both in vitro experiments, such as competitive binding assays, and in vivo studies, where the compound is administered to animals to observe its behavioral and physiological effects.

The current body of scientific literature does not provide evidence of this compound being used as a selective pharmacological probe for receptor subtype characterization. Its receptor binding profile remains to be fully elucidated.

Exploration of this compound in Neuroscientific Research Tools

Beyond its potential therapeutic applications, a novel compound can also serve as a tool in basic neuroscientific research. By modulating specific neural pathways or receptor systems, a compound can help to unravel the complexities of brain function.

Given its structural similarity to other opioid alkaloids, this compound could potentially be explored as a tool to study the endogenous opioid system. This system is involved in a wide range of physiological processes, including pain, reward, mood, and stress responses. However, without a clear understanding of its specific molecular targets and mechanism of action, its utility as a precise neuroscientific research tool is limited. There are no published studies to date that describe the use of this compound for this purpose.

Emerging Research Directions and Future Prospects for Ethylnarceine Hydrochloride Studies

Integration of Computational Chemistry and Molecular Dynamics Simulations

The use of computational chemistry and molecular dynamics simulations is becoming increasingly central to drug discovery and development. nih.gov These in silico approaches allow for the detailed examination of molecular interactions at an atomic level, providing insights that are often difficult to obtain through traditional experimental methods alone.

In the context of ethylnarceine hydrochloride, computational modeling can be employed to:

Predict Binding Affinities: Simulate the interaction between this compound and its target receptors, predicting the strength and nature of the binding. This can help in understanding its potency and selectivity.

Elucidate Mechanism of Action: By modeling the conformational changes in the receptor upon binding of this compound, researchers can gain a clearer picture of the molecular events that trigger a biological response.

Design Novel Analogues: Computational tools can be used to design and evaluate new molecules based on the this compound scaffold. researchgate.net This allows for the virtual screening of large numbers of compounds to identify those with potentially improved properties, such as higher efficacy or a better side-effect profile. nih.gov

Molecular dynamics simulations, a key component of computational chemistry, can track the movement of atoms and molecules over time. This provides a dynamic view of how this compound interacts with its biological targets, revealing the stability of the drug-receptor complex and the key residues involved in the interaction.

Application of Omics Technologies (Proteomics, Metabolomics) in this compound Research

Omics technologies, which encompass proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of metabolites), offer a systems-level view of the biological effects of a drug. By applying these technologies to the study of this compound, researchers can move beyond a single-target perspective and understand its broader impact on cellular and physiological processes.

Proteomics can be used to:

Identify the full spectrum of proteins that interact with this compound, potentially revealing novel targets and off-target effects.

Analyze changes in protein expression and post-translational modifications in response to this compound treatment, providing insights into its downstream signaling pathways.

Metabolomics can help to:

Characterize the metabolic fingerprint of this compound, identifying its breakdown products and their potential biological activities.

Understand how this compound alters the metabolic landscape of cells and tissues, which can be linked to both its therapeutic effects and potential toxicities.

The integration of proteomics and metabolomics data can provide a comprehensive picture of the molecular mechanisms underlying the pharmacological actions of this compound.

Advancements in Synthetic Chemistry for this compound and Analogues

The chemical synthesis of this compound and the creation of new analogues remain a cornerstone of its research. Advances in synthetic organic chemistry are enabling the more efficient and versatile production of these molecules.

Key areas of advancement include:

Development of Novel Synthetic Routes: Researchers are continually seeking more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, facilitating the exploration of the structure-activity relationships (SAR) of the this compound scaffold.

Stereoselective Synthesis: The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Advances in stereoselective synthesis ensure the production of specific isomers of this compound and its analogues, leading to more potent and selective compounds.

These synthetic advancements are critical for generating the diverse chemical matter needed for pharmacological screening and for optimizing the properties of lead compounds.

Novel Pre-clinical Research Paradigms for Opioid-Related Compounds

The pre-clinical evaluation of opioid-related compounds is evolving to incorporate more sophisticated and clinically relevant models. These new paradigms aim to provide a more accurate prediction of how a compound will behave in humans.

For this compound, this includes the use of:

Humanized Animal Models: These are genetically engineered animals that express human receptors or other proteins, providing a more accurate model of human physiology.

Organoid and "Organ-on-a-Chip" Technologies: These three-dimensional cell culture systems mimic the structure and function of human organs, offering a powerful platform for studying the effects of this compound in a human-relevant context and reducing the reliance on animal testing.

Advanced Behavioral Models: These models are designed to assess not only the analgesic effects of a compound but also its potential for abuse, tolerance, and other side effects, providing a more comprehensive pre-clinical profile.

Synthesis of Photoaffinity Labels and Imaging Probes Based on this compound Structure

To visualize and track the interactions of this compound within biological systems, researchers are developing specialized molecular tools.

Photoaffinity Labels: These are analogues of this compound that have been modified with a photoreactive group. Upon exposure to light, these labels can form a covalent bond with their target receptor, allowing for the definitive identification and characterization of the binding site.

Imaging Probes: By attaching a fluorescent or radioactive tag to the this compound molecule, researchers can create probes that can be used to visualize the distribution of the compound in cells, tissues, and even whole organisms using techniques like fluorescence microscopy and positron emission tomography (PET).

These tools are invaluable for studying the pharmacokinetics and pharmacodynamics of this compound in real-time.

Contribution of this compound Research to General Opioid Pharmacology Understanding

The study of this compound, as a specific opioid compound, contributes to the broader understanding of opioid pharmacology in several ways:

Probing Receptor Subtype Selectivity: By comparing the binding and functional activity of this compound with other opioids, researchers can gain insights into the structural features that determine selectivity for different opioid receptor subtypes (e.g., mu, delta, kappa).

Investigating Biased Agonism: This is a phenomenon where a ligand can preferentially activate certain signaling pathways over others at the same receptor. Studying the signaling profile of this compound can help to elucidate the mechanisms of biased agonism at opioid receptors, which has important implications for the development of safer analgesics.

Exploring the Role of Minor Opium Alkaloids: While morphine and codeine are the most well-known opium alkaloids, the study of less abundant compounds like this compound can reveal novel pharmacological properties and contribute to a more complete understanding of the therapeutic potential of the opium poppy.

Q & A

Q. What are the established synthesis protocols for Ethylnarceine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is synthesized via salt formation by reacting narceine with ethylating agents in acidic conditions. Key steps include pH adjustment (e.g., using HCl in isopropanol at 5–10°C) and crystallization in solvents like ethyl acetate . Reaction parameters such as temperature, solvent choice, and pH significantly impact crystallinity and purity. For example, cooling rates during crystallization can affect particle size distribution, while excess HCl may lead to byproducts. Methodological optimization involves monitoring pH (2.4–3.5) and using chilled solvents to enhance yield .

Q. How does the solubility profile of this compound dictate its handling in laboratory settings?

this compound is sparingly soluble in cold water (1g/770 mL) but freely soluble in hot water, ethanol, and chloroform. This necessitates temperature-controlled dissolution for in vitro assays (e.g., pre-warming aqueous buffers to 60–80°C). For organic phase reactions, chloroform or hot ethanol is preferred to avoid precipitation. Insolubility in ether or petroleum ether allows for purification via solvent-solvent partitioning .

Q. What spectroscopic and chromatographic methods are recommended for identifying this compound?

Fourier-transform infrared spectroscopy (FTIR) can confirm the hydrochloride salt via N–H and Cl⁻ absorption bands (2500–2600 cm⁻¹). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm is used for purity assessment, with retention times compared against reference standards. Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]⁺ at m/z 509.98) .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis for scalable production?

A response surface methodology (RSM) with variables like temperature, pH, and solvent ratio can identify optimal conditions. For example, a central composite design may reveal that maintaining pH 2.5–3.0 during HCl addition maximizes yield (>95%) while minimizing impurities. Kinetic analysis of crystallization (e.g., Avrami models) can further refine stirring duration and cooling rates .

Q. What strategies address discrepancies in solubility data during preclinical formulation development?

Discrepancies often arise from polymorphic variations. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) should characterize crystalline forms. If the desired polymorph is unstable, amorphous solid dispersions with polymers like PVP-VA64 can enhance solubility. Accelerated stability studies (40°C/75% RH) assess long-term viability .

Q. How should researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

Validate HPLC-MS/MS methods per ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curve (0.1–50 µg/mL, > 0.99).
  • Recovery : Spike-and-recovery in plasma (85–115% accuracy).
  • Precision : Intra-day/inter-day CV < 15% at LLOQ. Cross-validate with UV-spectrophotometry at 484 nm for cost-effective screening .

Q. What statistical approaches are critical for interpreting pharmacological data (e.g., dose-response curves)?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For in vivo studies, Kaplan-Meier survival analysis or mixed-effects models account for censored data and individual variability. Power analysis ensures adequate sample size (n ≥ 6) to detect ≥20% effect sizes with α = 0.05 .

Q. How can researchers mitigate instability of this compound in aqueous solutions during long-term assays?

Lyophilize stock solutions with cryoprotectants (e.g., trehalose) and store at -80°C. For working solutions, add antioxidants (0.1% ascorbic acid) and use low-protein-binding tubes to prevent adsorption. Monitor degradation via HPLC at 24-hour intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.